4-((Ethylamino)methyl)thiazol-2-amine
Description
4-((Ethylamino)methyl)thiazol-2-amine is a thiazole derivative featuring a 2-amine group and an ethylamino-methyl substituent at the 4-position of the thiazole ring.
Properties
IUPAC Name |
4-(ethylaminomethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-2-8-3-5-4-10-6(7)9-5/h4,8H,2-3H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHSIPVIQPVZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- In contrast, the ethylamino group in 4-((Ethylamino)methyl)thiazol-2-amine is electron-donating, which may stabilize the ring and alter binding interactions in biological systems .
- Solubility: The ethylamino-methyl group likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 4-(4-bromophenyl)thiazol-2-amine) due to increased polarity .
- Synthetic Accessibility: Aryl-substituted derivatives are typically synthesized via cyclization of substituted acetophenones with thiourea (yields 72–94%) .
Anti-inflammatory and Antimicrobial Activity
- Aryl Derivatives : 4-(4-Chlorophenyl)thiazol-2-amine derivatives show moderate anti-inflammatory activity (e.g., 50 mg/kg dose in rodent models) . Nitro-substituted analogs (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) exhibit enhanced antibacterial activity due to redox-active nitro groups .
- Benzimidazole Hybrids: N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine demonstrates antitubercular activity (MIC ~1.6 µg/mL) .
Antioxidant Activity
- Pyrazole-Thiazole Hybrids : N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine exhibits antioxidant activity (IC₅₀ = 14.76 µM), comparable to ascorbic acid .
Hypothesized Activity of this compound: The ethylamino group may enhance membrane permeability and target engagement in enzymes like matrix metalloproteinases (MMPs) or kinases, though direct evidence is lacking. Its flexibility could improve binding to dynamic active sites compared to rigid aryl analogs .
Molecular Docking and Computational Insights
- Aryl Analogs : Docking studies of 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine derivatives into HIV-1 RT’s NNIBP show strong binding (docking scores ~-11.1) due to π-π stacking and hydrogen bonding .
- Ethylamino Derivative: Computational modeling (e.g., DFT studies) could predict enhanced interactions with polar residues (e.g., Asp, Glu) via the ethylamino group’s hydrogen-bonding capacity .
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